

# (2-Bromoethyl)triphenylphosphonium bromide

## CAS number 7301-93-1

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### Compound of Interest

Compound Name: (2-Bromoethyl)triphenylphosphonium bromide

Cat. No.: B1593032

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An In-depth Technical Guide to **(2-Bromoethyl)triphenylphosphonium bromide** (CAS 7301-93-1)

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **(2-Bromoethyl)triphenylphosphonium bromide**, a versatile reagent in synthetic organic chemistry. Primarily serving as a stable and accessible precursor to vinyltriphenylphosphonium bromide, its utility extends to the synthesis of complex carbo- and heterocyclic systems crucial for research, particularly in the field of drug development. This document will explore its synthesis, core reactivity, key applications, and essential safety protocols, offering field-proven insights for researchers and drug development professionals.

## Core Properties and Characteristics

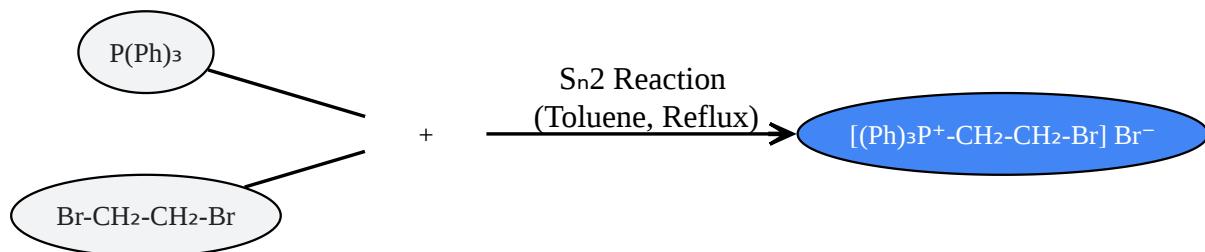
**(2-Bromoethyl)triphenylphosphonium bromide** is a quaternary phosphonium salt. Its primary significance lies not in its direct reactivity, but in its role as a key intermediate. The presence of a bromine atom on the ethyl group allows for facile elimination to generate a vinylphosphonium salt, a highly reactive and synthetically valuable species.<sup>[1]</sup>

Table 1: Physicochemical Properties of **(2-Bromoethyl)triphenylphosphonium bromide**

Property	Value	Source(s)
CAS Number	7301-93-1	[2][3]
Molecular Formula	C <sub>20</sub> H <sub>19</sub> Br <sub>2</sub> P	[2][4]
Molecular Weight	450.15 g/mol	[5][6]
Appearance	White to cream crystalline powder	[5][7]
Melting Point	186°C to 189°C	[6]
Purity	Typically ≥97%	[2][8]
Solubility	Soluble in polar organic solvents	[9]
Sensitivity	Hygroscopic; moisture sensitive	[6][10]
InChI Key	ZHLVWYZWQPNQDQ- UHFFFAOYSA-M	[5][6]

## Synthesis and Preparation

The most direct and common synthesis of **(2-Bromoethyl)triphenylphosphonium bromide** involves the quaternization of triphenylphosphine. This is a classic S<sub>N</sub>2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking one of the electrophilic carbon atoms of a 1,2-dihaloethane, typically 1,2-dibromoethane. The choice of a di-halogenated starting material is causal; it provides the necessary leaving group for the subsequent elimination step that forms the more synthetically useful vinylphosphonium salt.



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*Synthesis of (2-Bromoethyl)triphenylphosphonium bromide.*

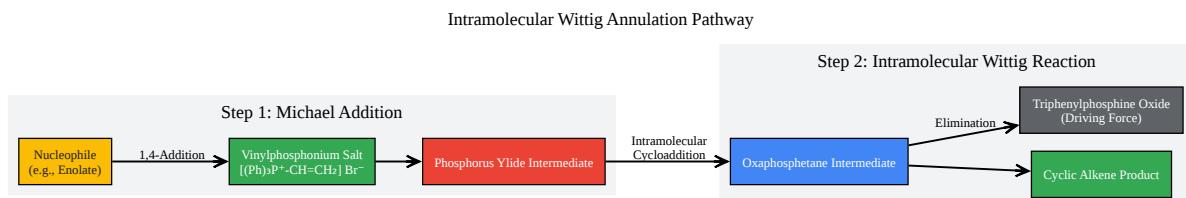
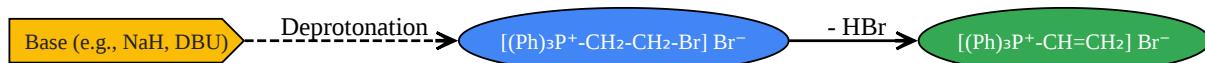
## Experimental Protocol: Synthesis from Triphenylphosphine and 1,2-Dibromoethane

This protocol describes a standard laboratory-scale synthesis. The reaction's success hinges on ensuring anhydrous conditions to prevent side reactions and using an excess of the more volatile 1,2-dibromoethane to drive the reaction to completion.

- **Setup:** Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried. Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).
- **Reagents:** To the flask, add triphenylphosphine (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as toluene.
- **Addition:** Add 1,2-dibromoethane (typically 1.5-2.0 eq) to the stirred solution.
- **Reaction:** Heat the mixture to reflux. The reaction progress can be monitored by the precipitation of the white phosphonium salt product. The reaction is typically run for 12-24 hours.
- **Isolation:** After cooling to room temperature, the solid product is collected by vacuum filtration.
- **Purification:** The crude product is washed thoroughly with a non-polar solvent (e.g., diethyl ether or toluene) to remove unreacted starting materials. The product can be further purified by recrystallization if necessary.
- **Drying:** Dry the final product under vacuum to remove residual solvent. Store in a desiccator due to its hygroscopic nature.<sup>[6]</sup>

## Core Reactivity: The Gateway to Vinylphosphonium Salts

The principal utility of **(2-Bromoethyl)triphenylphosphonium bromide** is its function as a precursor to vinyltriphenylphosphonium bromide. This transformation is a base-induced  $\beta$ -elimination (dehydrobromination).



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*General workflow for annulation reactions.*

## Applications in Research and Drug Development

The synthetic pathways enabled by **(2-Bromoethyl)triphenylphosphonium bromide** are directly relevant to drug discovery and development.

- **Synthesis of Heterocyclic Scaffolds:** The intramolecular Wittig reaction described above is a robust method for synthesizing a wide array of heterocyclic compounds, including dihydrofurans, dihydropyrroles, and other ring systems that form the core of many pharmaceutical agents. [11][12]\*
- **Pharmaceutical Intermediates:** The compound is explicitly cited as a pharmaceutical intermediate, indicating its use in proprietary, multi-step syntheses within the pharmaceutical industry. [5][13]\*
- **Mitochondria-Targeting Agents:** In a broader context, the triphenylphosphonium (TPP<sup>+</sup>) cation itself is a foundational component in drug development for targeting mitochondria. [14] Due to their large size and delocalized positive charge, TPP<sup>+</sup>-conjugated molecules accumulate in the mitochondrial matrix, which has a large negative membrane potential. This strategy is used to deliver antioxidants, imaging agents, and anticancer drugs directly to the mitochondria, a key organelle in cellular

metabolism and apoptosis. [14][15] While **(2-Bromoethyl)triphenylphosphonium bromide** is a simple TPP<sup>+</sup> salt, it serves as a starting point or structural model for more complex, targeted therapeutic agents.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(2-Bromoethyl)triphenylphosphonium bromide** is paramount for ensuring personnel safety. The information below is a synthesis of data from multiple safety data sheets (SDS).

Table 2: Hazard and Handling Summary

Category	Information	Source(s)
GHS Hazard Statements	<p>H301: Toxic if swallowed.</p> <p>H315: Causes skin irritation.</p> <p>H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation. H411/H412: Toxic/Harmful to aquatic life with long lasting effects.</p>	<a href="#">[10]</a> <a href="#">[16]</a>
Precautionary Statements	<p>P261: Avoid breathing dust.</p> <p>P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.</p> <p>P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.</p>	<a href="#">[10]</a>
Personal Protective Equipment (PPE)	Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.	<a href="#">[10]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Storage Conditions	Store locked up in a tightly closed container in a dry, well-ventilated place. Protect from moisture as the compound is hygroscopic. Store under an	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[16]</a>

	inert atmosphere for long-term stability.	
Incompatibilities	Strong oxidizing agents, strong acids, and moisture.	[6][9][17]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	[10]

## Conclusion

**(2-Bromoethyl)triphenylphosphonium bromide** is more than a simple organophosphorus salt; it is a strategic precursor that unlocks the powerful synthetic potential of vinylphosphonium chemistry. Its stability and straightforward synthesis make it an accessible entry point for constructing complex molecular architectures, particularly the heterocyclic frameworks that are prevalent in modern pharmaceuticals. For the medicinal chemist and the process development scientist, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the synthesis of novel chemical entities.

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